

# reproducibility of choline measurements in serum versus plasma samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Choline**

Cat. No.: **B1196258**

[Get Quote](#)

## Serum vs. Plasma for Choline Measurement: A Comparative Guide

For researchers, scientists, and drug development professionals, the choice of blood matrix—serum or plasma—is a critical pre-analytical decision that can significantly impact the reliability and reproducibility of **choline** measurements. This guide provides an objective comparison of **choline** quantification in serum versus plasma, supported by experimental data, to inform best practices in clinical and research settings.

## Executive Summary

The reproducibility of **choline** measurements is influenced by the choice between serum and plasma, with each matrix presenting distinct advantages and disadvantages. While serum may yield higher **choline** concentrations, plasma, particularly when collected with EDTA as an anticoagulant, offers greater stability and better reproducibility. Pre-analytical factors, including the choice of anticoagulant and sample handling procedures, are critical for accurate **choline** quantification.

## Data Presentation: Serum vs. Plasma Choline Measurements

The following tables summarize key quantitative data from studies comparing **choline** measurements in serum and plasma.

Table 1: Precision of **Choline** Measurement Methods

| Matrix | Analytical Method                   | Intra-Assay<br>Coefficient of<br>Variation (%CV)                        | Inter-Assay<br>Coefficient of<br>Variation (%CV)                        |
|--------|-------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Serum  | NMR                                 | 6.2 - 14.8% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> | 6.2 - 14.8% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Plasma | NMR                                 | 5.4 - 11.3% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> | 5.4 - 11.3% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Plasma | LC-MS/MS                            | < 4%                                                                    | < 6%                                                                    |
| Plasma | HPLC with<br>fluorescence detection | < 6%                                                                    | < 6% <a href="#">[4]</a>                                                |

Table 2: Stability and Concentration of **Choline**

| Matrix | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|--------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Serum  | <ul style="list-style-type: none"><li>- Choline is less stable compared to plasma.<a href="#">[1]</a><a href="#">[2]</a><a href="#">[3]</a></li><li>- Choline concentrations can be up to 38% higher than in EDTA plasma.<a href="#">[1]</a><a href="#">[2]</a><a href="#">[3]</a></li><li>- At room temperature, choline levels can increase over time.<a href="#">[5]</a></li><li>- Stable for up to 8 hours at room temperature, 24 hours when refrigerated, and 15 days when frozen at -20°C.<a href="#">[6]</a></li></ul>                                                                                                                                                                             |
| Plasma | <ul style="list-style-type: none"><li>- Choline is more stable, particularly in EDTA plasma.<a href="#">[1]</a><a href="#">[2]</a><a href="#">[3]</a><a href="#">[5]</a></li><li>- EDTA is the preferred anticoagulant as it inhibits phospholipases that can release choline.<a href="#">[5]</a></li><li>- Heparinized plasma may show higher choline concentrations than EDTA plasma.<a href="#">[7]</a><a href="#">[8]</a></li><li>- A single freeze-thaw cycle can significantly increase choline concentrations in heparin whole blood.<a href="#">[7]</a><a href="#">[8]</a></li><li>- Stable for up to 8 days at room temperature and up to 14 days when refrigerated.<a href="#">[6]</a></li></ul> |

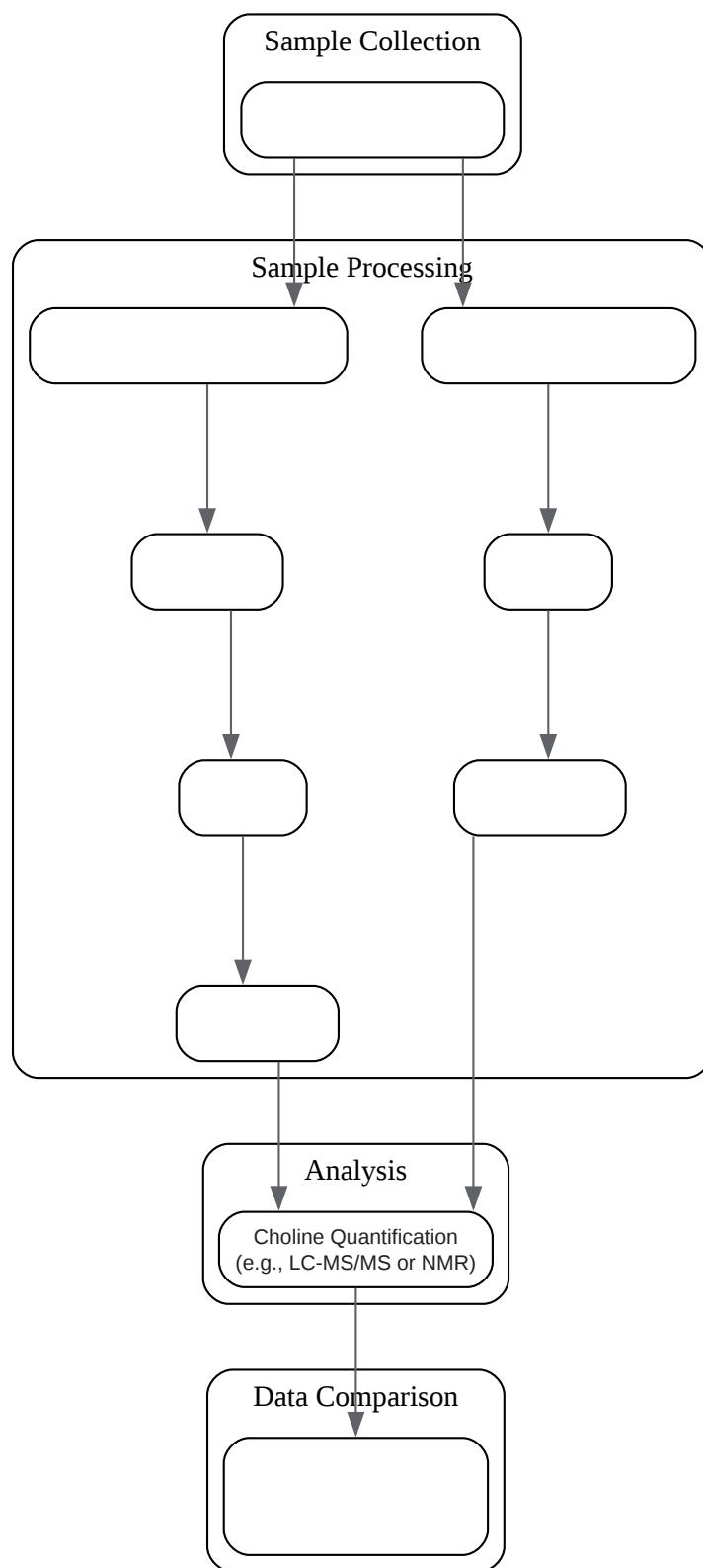
Table 3: Reference Intervals for **Choline**

| Matrix | Analytical Method | Reference Interval ( $\mu\text{mol/L}$ ) |
|--------|-------------------|------------------------------------------|
| Serum  | NMR               | <7.1 - 20.0[1][2][3]                     |
| Plasma | NMR               | <5.9 - 13.1[1][2][3]                     |

## Experimental Protocols

Accurate **choline** measurement relies on standardized and validated experimental protocols. Below are summaries of commonly employed methodologies.

## Sample Collection and Processing


- Serum: Whole blood is collected in tubes without anticoagulants. The blood is allowed to clot at room temperature, typically for 30-60 minutes. The sample is then centrifuged to separate the serum from the clot.
- Plasma: Whole blood is collected in tubes containing an anticoagulant, most commonly EDTA or heparin. The tube is inverted gently to mix the blood with the anticoagulant. The sample is then centrifuged to separate the plasma from the blood cells. For optimal stability, plasma should be processed promptly after collection.[5]

## Analytical Methodologies

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying **choline**.[7][8] The protocol generally involves protein precipitation from the serum or plasma sample, followed by chromatographic separation and detection by mass spectrometry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a high-throughput method for **choline** quantification.[1][2][3] Samples are typically diluted in a buffer before analysis. A deconvolution algorithm is used to quantify **choline** from the spectral data.[1][2]
- High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the derivatization of **choline** to introduce a fluorescent tag, allowing for sensitive detection.[4]

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for comparing the reproducibility of **choline** measurements in serum and plasma samples.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing **choline** measurements.

## Conclusion

The choice between serum and plasma for **choline** measurement requires careful consideration of the research or clinical question. For studies demanding high stability and reproducibility, EDTA plasma is the recommended matrix. While serum may offer higher **choline** concentrations, its inherent instability necessitates stringent and rapid sample processing protocols to ensure data quality. Regardless of the matrix chosen, adherence to standardized pre-analytical and analytical procedures is paramount for obtaining reliable and comparable results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum and Plasma Choline Quantified by Clinical NMR- Analyzer - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 4. Measurement of plasma free choline by high performance liquid chromatography with fluorescence detection following derivatization with 1-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [reproducibility of choline measurements in serum versus plasma samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196258#reproducibility-of-choline-measurements-in-serum-versus-plasma-samples>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)